4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Structural and Physical Properties
Research on 1,3,4-oxadiazole derivatives, such as those explored by Karanth et al. (2019), focuses on understanding their crystal structure and Hirshfeld surfaces. These studies contribute to the fundamental knowledge of the molecular interactions and properties of oxadiazole-containing compounds, which can be instrumental in designing new materials with tailored properties (Karanth et al., 2019).
Biological Activities
The oxadiazole ring, a common feature in various pharmacologically active compounds, has been extensively studied for its anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against different cancer cell lines. This research underscores the potential of oxadiazole derivatives in developing new anticancer drugs (Ravinaik et al., 2021).
Material Science Applications
The incorporation of oxadiazole units into polymeric materials has been explored for the development of thermally stable and fluorescent polymers. Sava et al. (2003) investigated new aromatic polyamides containing 1,3,4-oxadiazole units, which exhibited good thermal stability and solubility, along with blue fluorescence. These materials are of interest for applications in electronics and photonics, where stable and fluorescent polymers are advantageous (Sava et al., 2003).
Mechanism of Action
Action Environment
Environmental factors significantly influence drug efficacy and stability. Temperature, pH, humidity, and light exposure impact the compound’s behavior. Additionally, interactions with other drugs or food components play a role. Investigating these factors ensures optimal therapeutic outcomes.
: ChemicalBook - 4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide : Lookchem - 4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide : ChemicalBook - 4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide (Chinese)
properties
IUPAC Name |
4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-12-27-16-10-8-14(9-11-16)18(24)21-20-23-22-19(28-20)15-6-5-7-17(13-15)29(2,25)26/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMNSXGJDBPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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